molecular formula C19H13Cl2FN4O2 B2712203 7-(3-chloro-2-methylphenyl)-2-(2-chloro-6-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione CAS No. 2034401-29-9

7-(3-chloro-2-methylphenyl)-2-(2-chloro-6-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione

Cat. No. B2712203
CAS RN: 2034401-29-9
M. Wt: 419.24
InChI Key: PDIFNPZBFMEKHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3-chloro-2-methylphenyl)-2-(2-chloro-6-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione is a useful research compound. Its molecular formula is C19H13Cl2FN4O2 and its molecular weight is 419.24. The purity is usually 95%.
BenchChem offers high-quality 7-(3-chloro-2-methylphenyl)-2-(2-chloro-6-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3-chloro-2-methylphenyl)-2-(2-chloro-6-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Anticonvulsant Activity

Research on compounds structurally similar to 7-(3-chloro-2-methylphenyl)-2-(2-chloro-6-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione has shown promising applications in the development of anticonvulsant medications. A study explored the synthesis of various 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines, revealing that several derivatives exhibited potent activity against seizures induced by maximal electroshock in rats. This suggests the potential of such compounds, including variations of the structure , for use in treating convulsive disorders (J. Kelley et al., 1995).

Anticancer Potential

The anticancer activities of newly synthesized pyrano[2,3-d][1,2,3]triazine derivatives, using related chemical structures as synthons, have been evaluated. These compounds demonstrated growth inhibitory effects in liver HEPG2 cancer cell lines, indicating the potential utility of similar triazolo[4,3-a]pyrazine derivatives in cancer treatment (N. Ouf et al., 2014).

Chemical Transformations and Bioactive Compound Synthesis

Another area of application involves the chemical transformation studies of related triazine derivatives. Research has focused on synthesizing and transforming these compounds into fused [1,2,4]triazine systems, offering insights into their reactivity and potential for creating bioactive molecules with various therapeutic applications (A. Massry, 2003).

Antibacterial Activity

Derivatives of the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazines and 1,2,4-triazole-3-thiones bearing a pyrazole moiety, which share a structural motif with the compound , have been synthesized and evaluated for their antibacterial activity. These studies have shown that specific derivatives exhibit good activity against various bacterial strains, suggesting the potential of triazolo[4,3-a]pyrazine derivatives as antibacterial agents (Soukhyarani Gopal Nayak & Boja Poojary, 2020).

properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methyl]-7-(3-chloro-2-methylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2FN4O2/c1-11-13(20)4-3-7-16(11)24-8-9-25-17(18(24)27)23-26(19(25)28)10-12-14(21)5-2-6-15(12)22/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDIFNPZBFMEKHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N2C=CN3C(=NN(C3=O)CC4=C(C=CC=C4Cl)F)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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